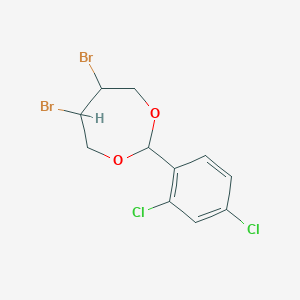

5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves copolymerization reactions. For instance, BMDO has been copolymerized with methacrylic acid using a free radical initiator, resulting in the in situ formation of new vinyl monomers . Similarly, BMDO has been copolymerized with n-butyl acrylate using atom transfer radical polymerization (ATRP), which was initiated by ethyl 2-bromoisobutyrate and catalyzed by a copper complex . These methods could potentially be adapted for the synthesis of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane by choosing appropriate monomers and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane has been characterized using NMR techniques and X-ray structural analysis . These compounds typically exhibit a chair conformation, and the orientation of substituents can be equatorial, which affects their reactivity and physical properties. Density functional theory (DFT) calculations can be used to predict the conformational behavior and potential barriers for internal rotation .

Chemical Reactions Analysis

The reactivity of BMDO in copolymerization reactions has been studied, and the reactivity ratios with different monomers have been determined . The presence of the 1,3-dioxepane ring influences the reactivity and the resulting copolymer structure. For example, BMDO can undergo quantitative ring opening during copolymerization . These findings suggest that 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane may also participate in various chemical reactions, potentially leading to ring-opening or the formation of new copolymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of BMDO and its copolymers have been characterized, including their degradation behavior . The presence of halogen substituents and the 1,3-dioxepane ring structure are likely to influence the properties of 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane, such as its solubility, thermal stability, and reactivity towards other chemicals. These properties are crucial for determining the compound's potential applications in organic synthesis or as a bactericidal compound .

Aplicaciones Científicas De Investigación

Copolymerization and Material Synthesis

Copolymerization with Styrene : The copolymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane (a related compound to 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane) with styrene was studied. This research contributes to understanding the structural characterization of such copolymers using NMR techniques, including their degradation behavior (Wickel & Agarwal, 2003).

Degradable PEG-based Copolymers for Biomedical Applications : The copolymerization of cyclic ketene acetals, including 5,6-benzo-2-methylene-1,3-dioxepane, with oligo(ethylene glycol) methyl ether methacrylate was explored. This technique aims to create degradable PEG-based copolymers, promising for biomedical uses (Delplace et al., 2013).

Copolymerization with n-Butyl Acrylate : The ATRP copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with n-butyl acrylate was explored, focusing on the reactivity ratios of monomers and the hydrolytic degradation behavior of the copolymers (Huang, Gil, & Matyjaszewski, 2005).

Biomedical Applications

Polymeric Nanoparticles as Drug Carriers : The use of 5,6-Benzo-2-methylene-1,3-dioxepane for creating polymeric nanoparticles via statistical free-radical copolymerization was examined. These nanoparticles exhibited potential as biodegradable drug carriers, especially for their enhanced cellular uptake and pharmacological effectiveness (Siebert et al., 2012).

Copolymerization with Methacrylic Acid for Diverse Structures : The free-radical copolymerization of 5,6-benzo-2-methylene-1,3-dioxepane with methacrylic acid can result in various copolymer structures, providing a new approach to copolymerization and potentially novel applications (Ren, Speyerer, & Agarwal, 2007).

Chemical Synthesis and Analysis

Radical Ring-Opening Polymerization : The radical ring-opening polymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane was characterized, contributing to the understanding of polymer synthesis and the potential for creating new materials with unique properties (Yuan, Pan, & Tang, 2001).

Preparation of Fine Particles in Supercritical Antisolvent : The production of fine particles of poly(N-vinyl-2-pyrrolidone-co-2-methylene-1,3-dioxepane) using supercritical antisolvent techniques, exploring new methods in particle synthesis (Choi, Lee, Kwon, & Kim, 2006).

Propiedades

IUPAC Name |

5,6-dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2Cl2O2/c12-8-4-16-11(17-5-9(8)13)7-2-1-6(14)3-10(7)15/h1-3,8-9,11H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGAWYKFXGMWDSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC(O1)C2=C(C=C(C=C2)Cl)Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401236703 | |

| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |

CAS RN |

317820-37-4 | |

| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=317820-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-dioxepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401236703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

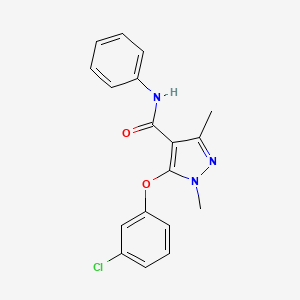

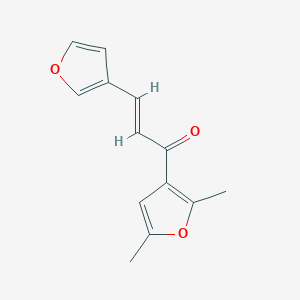

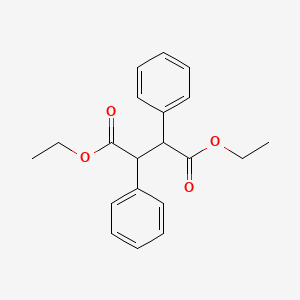

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]aniline](/img/structure/B3035233.png)

![[(Z)-[1-[(4-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2,2-trichloroacetate](/img/structure/B3035235.png)

![1,3-dimethyl-N-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazole-4-carboxamide](/img/structure/B3035236.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2,2-dichloroacetate](/img/structure/B3035238.png)

![[(Z)-[1-[(3-Chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 4-chlorobutanoate](/img/structure/B3035240.png)

![2-(4-chlorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3035242.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3035247.png)

![2,2-dimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B3035252.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B3035254.png)

![[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate](/img/structure/B3035255.png)

![6-chloro-9H-pyrido[3,4-b]indole](/img/structure/B3035256.png)